Home > Products > Screening Compounds P87421 > Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB - 2055042-69-6

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB

Catalog Number: EVT-268575
CAS Number: 2055042-69-6
Molecular Formula: C60H66N6O11
Molecular Weight: 1047.22
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is a unique peptide cleavable ADC linker for antibody-drug-conjugation. The hydrophilic PEG spacer increases solubility in aqueous media.

Compound Description: SCAP1 is a pentapeptide with antioxidant and anticancer properties, originally isolated from oyster hydrolysates. It has been chemically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc strategy []. A key challenge in its synthesis was the difficult coupling between alanine (Ala) and asparagine protected with trityl group (Asn(Trt)) [].

DiaPeP277 Fragments

Compound Description: DiaPeP277 is a polypeptide drug synthesized via a fragment solid-phase method []. The synthesis involves two key peptide resin fragments:

    These fragments are individually constructed and then coupled to form DiaPeP277 [].

    Glycosylated Catfish Somatostatin-22

    Compound Description: Catfish Somatostatin-22 is a glycopeptide hormone containing a disulfide bridge and featuring D-GalNAc and D-Gal O-glycosidically linked to Thr5 []. Two glycosylated forms, along with the non-glycosylated peptide, were synthesized using Fmoc solid-phase chemistry []. The synthesis incorporated building blocks like Nα-Fmoc-Thr(Ac3-α-D-GalNAc)-OH and Nα-Fmoc-Thr(Ac4-β-D-Gal-(1→3)-Ac2-α-D-GalNAc)-OH [].

    Exenatide

    Compound Description: Exenatide is a polypeptide drug synthesized via solid-phase peptide synthesis on a resin system []. The synthesis incorporates a sequence of protected amino acids, including Asn(Trt) and Fmoc protection strategies, similar to those potentially used for Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB [].

    Overview

    Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is a synthetic compound primarily utilized in biochemical research, particularly in the synthesis of antibody-drug conjugates (ADCs). This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a polyethylene glycol (PEG) linker, and a peptide sequence consisting of two alanine residues and one asparagine residue, with the asparagine side chain protected by a trityl (Trt) group. Additionally, the compound includes a para-aminobenzoic acid (PAB) moiety, which enhances its utility in various applications including drug delivery systems and protein studies .

    Source

    The compound is cataloged under the CAS number 2055042-69-6 and is available from various suppliers for research purposes. It is classified as a cleavable linker due to its ability to facilitate targeted drug delivery by linking cytotoxic agents to antibodies .

    Classification

    Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB belongs to the class of peptide linkers used in bioconjugation chemistry. Its structure allows it to serve as an effective tool in the development of novel therapeutic agents and biomaterials .

    Synthesis Analysis

    Methods

    The synthesis of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB typically involves several key steps:

    1. Fmoc Protection: The amino group of the first alanine residue is protected using the Fmoc group.
    2. PEG Linker Attachment: The PEG3 linker is attached to the Fmoc-protected alanine.
    3. Peptide Coupling: The second alanine and the asparagine residues are sequentially coupled to the growing peptide chain using standard coupling reagents such as HBTU or DIC.
    4. Trityl Protection: The side chain of asparagine is protected with the Trt group to prevent unwanted reactions during synthesis.
    5. PAB Attachment: The PAB moiety is attached to the C-terminus of the peptide.

    These steps ensure that the final product retains functional groups necessary for further chemical modifications while preventing premature reactions during synthesis .

    Technical Details

    The synthesis typically employs reagents such as piperidine for Fmoc removal and trifluoroacetic acid for Trt removal. Coupling reactions are generally facilitated by bases like diisopropylethylamine (DIPEA) .

    Molecular Structure Analysis

    Structure

    Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB has a complex molecular structure characterized by:

    • Molecular Formula: C60H66N6O11
    • Molecular Weight: 1047.2 g/mol
    • Functional Groups: Fmoc-protected amine, Trt-protected side chain, PEG spacer, and PAB moiety.

    The PEG component enhances solubility, while the protecting groups allow for selective reactions during synthesis .

    Data

    The structural integrity of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is critical for its function in drug delivery systems and bioconjugation applications. Its unique combination of elements makes it versatile for various scientific inquiries .

    Chemical Reactions Analysis

    Reactions

    Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB can undergo several types of chemical reactions:

    1. Deprotection Reactions: Removal of protecting groups (Fmoc and Trt) under basic and acidic conditions, respectively.
    2. Substitution Reactions: The PAB moiety can participate in nucleophilic substitution reactions, allowing for further modifications or conjugations.

    Technical Details

    Common reagents for deprotection include piperidine in dimethylformamide for Fmoc removal and trifluoroacetic acid in dichloromethane for Trt removal. Coupling reactions often utilize HBTU or DIC in conjunction with bases like DIPEA .

    Mechanism of Action

    Process

    The mechanism of action of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB primarily revolves around its role in ADCs:

    1. Linking Mechanism: The compound connects cytotoxic drugs to antibodies via its PAB moiety.
    2. Targeted Delivery: Once inside target cells, enzymes cleave the peptide bond within the linker sequence, releasing the cytotoxic drug specifically at the site of action.

    This targeted approach minimizes off-target effects while enhancing therapeutic efficacy .

    Data

    Research indicates that the PEG linker significantly improves solubility and stability in biological systems, facilitating effective cellular uptake .

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically presented as a solid or powder form.
    • Storage Conditions: Recommended storage at -20°C to maintain stability.

    Chemical Properties

    • Solubility: Enhanced solubility due to PEG component.
    • Purity: Commonly available with a purity level around 96%.

    These properties make Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB suitable for large-scale applications in pharmaceutical development .

    Applications

    Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB has diverse applications across several scientific fields:

    1. Chemistry: Serves as a building block in peptide synthesis.
    2. Biology: Utilized in studies examining protein-protein interactions and enzyme-substrate specificity.
    3. Medicine: Integral to drug delivery systems and diagnostic assays, particularly in developing ADCs that target specific cancer cells.
    4. Industry: Employed in creating novel biomaterials and therapeutic agents designed for clinical applications .
    Introduction to Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB

    Chemical Structure and Functional Components

    Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is a structurally sophisticated molecule engineered for precision bioconjugation applications. Its molecular architecture (C₆₀H₆₆N₆O₁₁, MW 1047.2 g/mol [4] [5]) integrates several functional domains that synergistically enhance its performance as a specialized linker. The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a UV-detectable, amine-protecting moiety that facilitates stepwise solid-phase peptide synthesis and subsequent deprotection under mild basic conditions [6]. This is followed by a triethylene glycol (PEG₃) spacer - a flexible, hydrophilic chain that significantly enhances aqueous solubility, reduces aggregation tendencies, and improves pharmacokinetic behavior of conjugates by shielding hydrophobic payloads [2] [5].

    The peptidyl sequence Ala-Ala-Asn(Trt) constitutes the enzymatically cleavable core, where the Asn residue is protected with trityl (Trt) to prevent side reactions during synthesis. This tripeptide is strategically designed for lysosomal protease recognition and cleavage [4] [7]. The para-aminobenzyl (PAB) unit functions as a self-immolative spacer that undergoes spontaneous 1,6-elimination following enzymatic cleavage of the peptide backbone, enabling efficient payload release [3] [6]. The compound typically exhibits high purity (≥95%) and requires storage at -20°C to maintain stability [4] [6].

    Table 1: Structural Components and Their Functions

    Structural ComponentChemical FeaturesPrimary Function
    Fmoc Group9-Fluorenylmethoxycarbonyl, UV-activeAmine protection for synthetic control, UV detection
    PEG₃ SpacerTriethylene glycol chain, hydrophilicEnhances solubility, reduces aggregation, improves pharmacokinetics
    Ala-Ala-Asn(Trt) SequenceTripeptide with Asn side-chain protectionSubstrate for lysosomal proteases (e.g., cathepsins)
    PAB Unitpara-Aminobenzyl alcohol derivativeSelf-immolative spacer for efficient payload release

    Role in Antibody-Drug Conjugate (ADC) Development

    Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB functions as a critical linker-payload intermediate in constructing next-generation antibody-drug conjugates. Its specialized design addresses key challenges in ADC development, particularly regarding stability and targeted drug release [2] [4]. The Ala-Ala-Asn peptide sequence demonstrates selective cleavage by lysosomal proteases (notably cathepsin B) that are overexpressed in cancer cells, enabling tumor-specific payload activation while maintaining plasma stability [3] [7]. This specificity minimizes off-target toxicity - a significant limitation observed in earlier ValCitPABC linkers susceptible to neutrophil elastase and carboxylesterase 1C (Ces1C)-mediated premature cleavage [3].

    The incorporation of the PEG₃ spacer substantially enhances the hydrophilicity of ADC constructs, counteracting the hydrophobic nature of potent cytotoxic payloads and improving systemic solubility [2] [6]. This amphiphilic balance reduces aggregation phenomena that can trigger immunogenic responses or accelerate plasma clearance [5]. Following receptor-mediated internalization into cancer cells, the linker undergoes sequential activation: lysosomal proteases cleave the Ala-Asn amide bond, triggering the self-immolative cascade of the PAB group, ultimately releasing the active drug moiety (e.g., monomethyl auristatin E or analogous payloads) [3] [4].

    This molecular architecture represents a strategic advancement in ADC technology, enabling higher drug-to-antibody ratios (DAR) while maintaining favorable biophysical properties. The compound is commercially available as a reagent-grade material for research applications, with GMP-grade production possible for clinical development [2] [4].

    Historical Evolution of Peptide-Cleavable Linkers in Bioconjugation

    The development of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB reflects decades of iterative refinement in protease-cleavable linker technology. Early peptide-based linkers emerged from understanding lysosomal protease biology in cancer cells, particularly the overexpression of cathepsins [3]. The Valine-Citrulline-PABC (ValCitPABC) motif became the first widely adopted peptide linker, utilized in FDA-approved ADCs like brentuximab vedotin and polatuzumab vedotin. However, preclinical evaluation revealed significant limitations: susceptibility to carboxylesterase 1C (Ces1C) in rodent plasma necessitated transgenic mouse models, while clinical observations linked ValCitPABC to neutropenia and thrombocytopenia due to premature cleavage by human neutrophil elastase [3].

    These limitations catalyzed exploration of alternative peptide sequences with improved stability profiles. Research identified dipeptide combinations (ValAla, AlaAla) and tetrapeptides (GGFG) that maintained lysosomal cleavability while resisting plasma proteases [3]. The Ala-Ala dipeptide emerged as particularly promising due to its resistance to neutrophil elastase. This innovation was extended by incorporating a P3 asparagine residue in Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB, creating a tripeptide sequence that enhances both solubility and target specificity [7] [10].

    The concurrent integration of PEG spacers represented another critical advancement. PEGylation addressed hydrophobicity-driven aggregation issues that plagued early ADC constructs, with PEG₃ providing an optimal balance between hydrophilicity enhancement and minimal immunogenicity [2] [6]. The trityl protection of asparagine further optimized synthetic efficiency, preventing side-chain reactions during conjugation [10]. This evolutionary trajectory - from ValCitPABC to Ala-Ala-Asn - exemplifies the sophisticated molecular optimization driving modern bioconjugation, where linker design simultaneously addresses multiple challenges: plasma stability, enzymatic specificity, solubility enhancement, and synthetic feasibility.

    Table 2: Evolution of Peptide-Cleavable Linkers in ADC Development

    Linker GenerationRepresentative ExamplesKey AdvantagesLimitations
    First GenerationValCitPABCEstablished protease sensitivity, used in multiple FDA-approved ADCsSusceptible to plasma carboxylesterases (Ces1C), neutrophil elastase cleavage causing toxicity
    Second GenerationValAla, AlaAlaImproved plasma stability, reduced neutrophil elastase susceptibilityLimited structural diversity, potential immunogenicity concerns
    Advanced GenerationAla-Ala-Asn, GGFGEnhanced cancer cell specificity, incorporated solubility modifiers (PEG), optimized enzymatic kineticsSynthetic complexity, characterization challenges
    Current InnovationsFmoc-PEG₃-Ala-Ala-Asn(Trt)-PABTrityl protection enables precise synthesis, PEG₃ enhances solubility, PAB ensures efficient releaseRequires specialized handling/storage (-20°C)

    The development of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB represents the convergence of these design principles: it incorporates the plasma-stable Ala-Ala dipeptide, adds a protease-optimizing asparagine residue, utilizes trityl protection for synthetic control, integrates a PEG₃ spacer for solubility, and retains the efficient self-immolative PAB system [4] [6] [10]. This compound exemplifies the modern paradigm in linker design - balancing multiple structural parameters to achieve targeted drug delivery with minimized off-tissue toxicity.

    Properties

    CAS Number

    2055042-69-6

    Product Name

    Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB

    IUPAC Name

    9H-fluoren-9-ylmethyl N-[2-[2-[2-[3-[[(2S)-1-[[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1,4-dioxo-4-(tritylamino)butan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]carbamate

    Molecular Formula

    C60H66N6O11

    Molecular Weight

    1047.22

    InChI

    InChI=1S/C60H66N6O11/c1-41(62-54(68)30-32-74-34-36-76-37-35-75-33-31-61-59(73)77-40-52-50-24-14-12-22-48(50)49-23-13-15-25-51(49)52)56(70)63-42(2)57(71)65-53(58(72)64-47-28-26-43(39-67)27-29-47)38-55(69)66-60(44-16-6-3-7-17-44,45-18-8-4-9-19-45)46-20-10-5-11-21-46/h3-29,41-42,52-53,67H,30-40H2,1-2H3,(H,61,73)(H,62,68)(H,63,70)(H,64,72)(H,65,71)(H,66,69)/t41-,42-,53-/m0/s1

    InChI Key

    SGPBGTLVZPOASW-XKMSCPINSA-N

    SMILES

    CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

    Solubility

    Soluble in DMSO

    Synonyms

    Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.